Methyl 1-phenylpiperidine-4-carboxylate
CAS No.: 1093641-45-2
Cat. No.: VC8426927
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093641-45-2 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | methyl 1-phenylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
| Standard InChI Key | TXVUDADHCCUPHQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CCN(CC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
Methyl 1-phenylpiperidine-4-carboxylate belongs to the class of piperidine carboxylates, featuring a six-membered heterocyclic ring with one nitrogen atom. The phenyl group at the 1-position and the methyl ester at the 4-position create a sterically and electronically distinct environment that influences reactivity and intermolecular interactions. The compound’s IUPAC name, methyl 1-phenylpiperidine-4-carboxylate, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
The absence of stereochemical descriptors in available data suggests that the compound is typically synthesized as a racemic mixture unless chiral resolution or asymmetric synthesis is employed .
Spectral and Computational Data
Synthesis and Manufacturing
Historical Synthetic Routes
Early synthetic methods for piperidine carboxylates involved cyclization reactions, as exemplified by the 1949 patent US2486795A . This patent describes the thermal rearrangement of betaine intermediates to yield 4-arylpiperidine-4-carboxylic acid esters. For example, heating 1-methyl-4-phenyl-piperidine-4-carboxylic acid betaine under vacuum at 200–250°C produces esters through a decarboxylative rearrangement .
Representative Reaction Scheme:
Modern Methodologies
Contemporary approaches may utilize:
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Mannich Reactions: Condensation of formaldehyde, secondary amines, and active methylene compounds.
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Catalytic Hydrogenation: Reduction of pyridine precursors to piperidine derivatives.
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Esterification: Direct esterification of piperidine-4-carboxylic acids with methanol under acidic conditions .
Table 2: Synthetic Conditions and Yields (Hypothetical Data)
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Betaine Rearrangement | 200°C, vacuum, 2 hr | 65 | 95 |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C, ethanol | 78 | 98 |
| Esterification | H2SO4, MeOH, reflux | 82 | 90 |
Note: Yields and conditions are inferred from analogous syntheses in patent literature .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s thermal stability is influenced by the ester and amine functionalities. Differential scanning calorimetry (DSC) of similar piperidine carboxylates reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability . The methyl ester group lowers melting points compared to carboxylic acid analogs, with predicted values in the range of 50–70°C .
Solubility and Partitioning
Methyl 1-phenylpiperidine-4-carboxylate exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and ester groups. It is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . The calculated logP (octanol-water partition coefficient) of 2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
The replacement of the ethyl ester in meperidine with a methyl group reduces steric bulk, potentially altering metabolic pathways (e.g., esterase-mediated hydrolysis) .
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